molecular formula C17H17NO5S B2768489 (E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one CAS No. 1798407-05-2

(E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one

Cat. No. B2768489
CAS RN: 1798407-05-2
M. Wt: 347.39
InChI Key: PSCMEWLJEBIHQW-RMKNXTFCSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one, also known as FSCPX, is a synthetic compound that belongs to the class of azetidine derivatives. It has attracted significant attention from the scientific community due to its potential applications in various research fields, including neuroscience, pharmacology, and molecular biology.

Scientific Research Applications

Azetidinones and Antimitotic Activity

Azetidin-2-ones, which are closely related to the compound , exhibit significant antimitotic properties. A study detailed the structures of five azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core with various substituents, demonstrating their potential in antimitotic applications Twamley, B., O’Boyle, Niamh M., & Meegan, M. (2020). Acta Crystallographica Section E: Crystallographic Communications.

Synthesis of Monobactams

Research into azetidinone derivatives also encompasses the synthesis of monobactams, highlighting the versatility of these compounds in antibacterial applications. For instance, a chemicoenzymatic approach to synthesizing 4-(methoxyethyl) monobactams demonstrated strong activity against a variety of gram-negative bacteria, underscoring the medicinal chemistry potential of azetidinone derivatives Yamashita Haruo et al. (1988). Chemical & Pharmaceutical Bulletin.

Diels-Alder Cycloaddition Reactions

The Diels-Alder cycloaddition reactions of substituted furans and E-1,2-bis(phenylsulfonyl)ethylene, related to the synthesis pathways of compounds like (E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one, have been explored, providing insights into the high yields and stereoselectivity of these reactions Arjona, O., et al. (1998). Tetrahedron.

Photophysical Properties of Chalcone Derivatives

The effect of solvent polarity on the photophysical properties of chalcone derivatives, including compounds similar to the query compound, has been investigated. This research shows significant solvatochromic effects and potential for understanding intramolecular charge transfer interactions Kumari, Rekha, et al. (2017). RSC Advances.

Antiprotozoal Activity of Aza-Analogues

The synthesis and evaluation of aza-analogues of furamidine for antiprotozoal activity provide a direct relevance to the bioactivity potential of similar compounds. These studies highlight the effectiveness of such compounds against Trypanosoma and Plasmodium species, showcasing their therapeutic potential Ismail, M., et al. (2003). Journal of Medicinal Chemistry.

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-22-13-4-7-15(8-5-13)24(20,21)16-11-18(12-16)17(19)9-6-14-3-2-10-23-14/h2-10,16H,11-12H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCMEWLJEBIHQW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one

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